molecular formula C14H12ClN3O4 B5701776 N-(3-chloro-4-methoxyphenyl)-N'-(3-nitrophenyl)urea

N-(3-chloro-4-methoxyphenyl)-N'-(3-nitrophenyl)urea

Cat. No.: B5701776
M. Wt: 321.71 g/mol
InChI Key: CQLZEXCOWYBMAG-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-N’-(3-nitrophenyl)urea is an organic compound that belongs to the class of ureas This compound is characterized by the presence of a urea linkage between two aromatic rings, one of which is substituted with a chloro and methoxy group, and the other with a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-N’-(3-nitrophenyl)urea typically involves the reaction of 3-chloro-4-methoxyaniline with 3-nitrophenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of N-(3-chloro-4-methoxyphenyl)-N’-(3-nitrophenyl)urea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing the output and minimizing the production costs.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-N’-(3-nitrophenyl)urea can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-(3-chloro-4-methoxyphenyl)-N’-(3-aminophenyl)urea.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-N’-(3-nitrophenyl)urea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-N’-(3-nitrophenyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets can vary based on the compound’s structure and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-methoxyphenyl)-N’-(4-nitrophenyl)urea
  • N-(3-chloro-4-methoxyphenyl)-N’-(3-methylphenyl)urea
  • N-(3-chloro-4-methoxyphenyl)-N’-(3-hydroxyphenyl)urea

Uniqueness

N-(3-chloro-4-methoxyphenyl)-N’-(3-nitrophenyl)urea is unique due to the specific combination of substituents on the aromatic rings, which can influence its chemical reactivity and biological activity. The presence of both chloro and nitro groups can enhance its potential as a versatile intermediate in organic synthesis and its potential biological activities.

Properties

IUPAC Name

1-(3-chloro-4-methoxyphenyl)-3-(3-nitrophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O4/c1-22-13-6-5-10(8-12(13)15)17-14(19)16-9-3-2-4-11(7-9)18(20)21/h2-8H,1H3,(H2,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQLZEXCOWYBMAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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